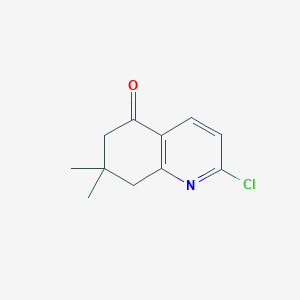

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Übersicht

Beschreibung

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloroaniline with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the quinoline ring system. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Preliminary studies indicate that 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one exhibits significant biological activity, particularly antimicrobial and anticancer effects. Its structure suggests potential interactions with various biological targets, although the specific mechanisms of action are yet to be fully elucidated.

Case Studies

Research has shown that derivatives of this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development. For instance, derivatives synthesized through nucleophilic substitution reactions have demonstrated enhanced activity against specific bacterial strains and cancer cells.

Organic Synthesis

The compound's reactivity is primarily attributed to the chlorine atom, which can undergo nucleophilic substitution reactions. This property allows for the synthesis of various derivatives that can be tailored for specific applications.

Synthesis Methods

One common method involves multi-step organic reactions where nucleophiles such as amines or alcohols replace the chlorine atom. This versatility makes it a valuable intermediate in organic synthesis.

| Synthesis Step | Reagents Used | Outcome |

|---|---|---|

| Nucleophilic substitution | Amines/Alcohols | Formation of derivatives |

| Oxidation | Oxidizing agents | Formation of quinoline derivatives |

The compound has been evaluated for its toxicological profile, revealing that it may cause skin irritation and is harmful if ingested. However, its potential therapeutic applications warrant further investigation.

Biological Studies

- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria.

- Anticancer Activity : In vitro studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Wirkmechanismus

The mechanism of action of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivative being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloroquinoline: A simpler quinoline derivative with similar chemical properties.

7,8-dihydroquinolin-5(6H)-one: Lacks the chloro and dimethyl groups but shares the core structure.

2-chloro-7,7-dimethylquinoline: Similar structure but without the dihydro and ketone functionalities.

Uniqueness

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the chloro group and the dimethyl substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

Introduction

2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a synthetic compound belonging to the quinoline class, characterized by its unique structural features. The presence of a chlorine atom and two methyl groups on the quinoline core suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activities of this compound, including its antimicrobial and anticancer properties.

- Molecular Formula : C₁₁H₁₂ClN₁O

- Molecular Weight : 209.67 g/mol

- Structural Features : The compound contains a quinoline core modified by a chlorine atom at position 2 and two methyl groups at position 7, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits notable antimicrobial properties. While specific mechanisms remain to be fully elucidated, the compound has shown effectiveness against various microbial strains.

Case Study: Antituberculosis Activity

A study highlighted the design of quinolinone-based compounds with potential antitubercular activity. These compounds were evaluated using quantitative structure-activity relationship (QSAR) models and in vitro assays against Mycobacterium tuberculosis. The findings suggested that modifications similar to those seen in this compound could enhance activity against resistant strains of tuberculosis .

Anticancer Activity

The compound's structural characteristics suggest possible interactions with cancer-related biological targets. Research has indicated that derivatives of quinoline compounds may inhibit cancer cell proliferation through various mechanisms.

The biological activity may involve the inhibition of key enzymes or pathways associated with tumor growth. For example, some studies have focused on the ability of quinoline derivatives to disrupt tubulin assembly, a crucial process in cell division .

Toxicological Profile

While exploring its therapeutic potentials, it is essential to consider the toxicological aspects. Toxicity assessments have shown that this compound can cause skin irritation and is harmful if ingested . Therefore, further research is warranted to establish safe dosage levels for potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one | C₁₁H₁₃N₁O | Lacks chlorine; different biological activity profile. |

| 2-Methylquinoline | C₉H₉N | Simpler structure; used in dye manufacturing. |

| 4-Chloroquinoline | C₉H₇ClN | Similar chlorine substitution; different activity. |

The unique combination of chlorine and methyl groups in this compound may contribute to distinct biological activities not observed in its analogs .

Eigenschaften

IUPAC Name |

2-chloro-7,7-dimethyl-6,8-dihydroquinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-11(2)5-8-7(9(14)6-11)3-4-10(12)13-8/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROAFDPESDGHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC(=N2)Cl)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564307 | |

| Record name | 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135219-84-0 | |

| Record name | 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.